molecular formula C21H19BrO4 B2527897 ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate CAS No. 308295-64-9

ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B2527897
CAS No.: 308295-64-9
M. Wt: 415.283
InChI Key: YRBQNKDZCPGMFG-JXMROGBWSA-N
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Description

Ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C21H19BrO4 and its molecular weight is 415.283. The purity is usually 95%.
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Biological Activity

Ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzofuran core
  • A bromo substituent at the 6-position
  • An ethoxy group linked to a phenylpropene moiety

The molecular formula is C20H17BrO4C_{20}H_{17}BrO_4, with a molecular weight of approximately 405.25 g/mol. The presence of the bromine atom is significant for its biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in human leukemia cells (K562). The mechanism involves:

  • Increased production of reactive oxygen species (ROS)
  • Disruption of mitochondrial membrane potential
  • Activation of caspases (specifically caspases 3 and 7), which are crucial for the apoptotic process

Table 1: Apoptotic Induction by Ethyl 6-Bromo Compound in K562 Cells

Time (hours)Caspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
400
122627
4823113

These results suggest that prolonged exposure significantly enhances caspase activation, indicating robust pro-apoptotic effects.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, indicating potential as an antibacterial agent.

Table 2: Antimicrobial Activity of Ethyl 6-Bromo Compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae64
Bacillus subtilis16

The biological mechanisms underlying the activities of ethyl 6-bromo compound involve:

  • ROS Generation : Increased ROS levels lead to oxidative stress, triggering apoptosis.
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial function, leading to cytochrome c release and caspase activation.

Studies have shown that compounds with similar structures often exploit these pathways, making them effective in targeting cancer cells while sparing normal cells.

Case Studies

Several studies have focused on the efficacy of ethyl 6-bromo derivatives in cancer treatment:

  • Study on K562 Cells : A detailed investigation into the apoptotic effects revealed that compounds similar to ethyl 6-bromo significantly increased ROS levels and activated apoptotic pathways.
  • Antimicrobial Evaluation : Clinical trials assessing the antibacterial efficacy against resistant strains demonstrated that these compounds could serve as potential alternatives to conventional antibiotics.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO4/c1-3-24-21(23)20-14(2)26-18-13-17(22)19(12-16(18)20)25-11-7-10-15-8-5-4-6-9-15/h4-10,12-13H,3,11H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBQNKDZCPGMFG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC=CC3=CC=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC/C=C/C3=CC=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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